molecular formula C12H18N2OS B4574447 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine

1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine

Cat. No.: B4574447
M. Wt: 238.35 g/mol
InChI Key: ZNSVFRVCBTUVFR-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethyl-3-thienyl)carbonyl]-4-methylpiperazine is a synthetic organic compound featuring a piperazine core substituted with a 4-methyl group and a carbonyl-linked 4,5-dimethylthienyl moiety. The thienyl group, a sulfur-containing heterocycle, contributes to its lipophilic character, while the piperazine ring provides structural flexibility for receptor interactions. Its synthesis involves multi-step organic reactions, often requiring controlled conditions for optimal yield and purity .

Properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-10(2)16-8-11(9)12(15)14-6-4-13(3)5-7-14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVFRVCBTUVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine (CAS Number: 945205-65-2) has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula: C12H18N2OS
  • Molecular Weight: 230.35 g/mol
  • SMILES Notation: CN1CCN(CC1)C(=O)c2cc(C)sc2

Physical Properties

PropertyValue
StateSolid
SolubilitySoluble in DMSO
Storage Temperature+4°C

The biological activity of this compound is largely attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory responses.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. In a study examining N-Heterocycles as antiviral agents, derivatives similar to this compound demonstrated significant inhibitory effects against viral RNA polymerases, suggesting a promising pathway for therapeutic applications against viral infections .

Antioxidant Properties

Research indicates that compounds containing thienyl groups possess antioxidant properties. The structure of this compound may contribute to its ability to scavenge free radicals, providing a protective effect against oxidative stress .

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly their interaction with serotonin receptors. The compound may exhibit agonist or antagonist activity at these receptors, influencing mood and anxiety-related behaviors .

Study 1: Antiviral Efficacy

In a recent investigation into the antiviral properties of thienyl derivatives, this compound was shown to inhibit the activity of the NS5B RNA polymerase with an IC50 value of approximately 32 μM. This finding positions it as a candidate for further development in antiviral therapies .

Study 2: Neurotransmitter Interaction

A study focused on piperazine derivatives indicated that this compound interacts with serotonin receptors, exhibiting varying degrees of affinity. The results suggest potential applications in treating mood disorders and anxiety .

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that it effectively reduced DPPH radicals, showcasing its potential as an antioxidant agent .

Summary of Biological Activities

Activity TypeAssay TypeIC50/EC50 ValueReference
AntiviralNS5B RNA Polymerase Inhibition32 μM
NeurotransmitterSerotonin Receptor BindingVariable
AntioxidantDPPH Radical ScavengingEffective

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. The thienyl group may enhance the pharmacological profile, making it a candidate for further investigation in treating mood disorders.
  • Anticancer Properties : Certain studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines. The thienyl moiety may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways.

Case Studies

  • A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their biological activities, noting that modifications at the carbonyl position could enhance binding affinity to target receptors .
  • Another investigation focused on the structure-activity relationship (SAR) of thienyl-piperazine compounds, revealing promising results in inhibiting cancer cell proliferation .

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.

Applications in Coatings

Research has indicated that incorporating 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine into polymer matrices can improve adhesion properties and resistance to environmental degradation.

Chemical Probes

Due to its unique structural characteristics, this compound can serve as a chemical probe in biological studies. It can be used to investigate specific biochemical pathways or receptor interactions in cellular models.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Compound Name Substituents Key Structural Differences
1-[(4,5-Dimethyl-3-thienyl)carbonyl]-4-methylpiperazine 4,5-Dimethylthienyl-carbonyl, 4-methylpiperazine Reference compound; balanced lipophilicity
1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ7777120) Chloro-indole carbonyl, 4-methylpiperazine Bulky indole group; higher molecular weight (277.76 vs. ~265 for target)
1-[(4,5-Bis(4-methoxyphenyl)thiazole)carbonyl]-4-methylpiperazine Bis-methoxyphenyl thiazole, 4-methylpiperazine Polar methoxy groups; increased steric hindrance
1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine 3-Chlorobenzoyl, 4-ethoxyphenylmethyl Ethoxy group enhances lipophilicity; aromatic diversity
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride Aniline group, dihydrochloride salt Absence of carbonyl; amine vs. carbonyl reactivity

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : The thienyl group in the target compound offers moderate lipophilicity compared to bulkier indole (JNJ7777120) or polar methoxyphenyl groups .
  • Functional Groups : The carbonyl linkage in the target compound enables hydrogen bonding, unlike sulfonyl or amine-linked derivatives (e.g., 4-(4-Methylpiperazin-1-yl)aniline) .

Table 2: Pharmacological Profiles

Compound Name Biological Target/Activity Mechanism Insights
This compound Under investigation; potential CNS or enzyme modulation Thienyl group may favor interactions with sulfur-binding receptors
JNJ7777120 Histamine H4 receptor ligand Indole moiety critical for H4 receptor affinity
1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine Protease inhibition (e.g., Calbiochem FR122047) Sulfonyl group enhances enzyme binding
1-(2-Adamantyl)-4-ethylpiperazine Neuropharmacological effects (e.g., receptor binding) Adamantyl group increases steric hindrance

Key Observations :

  • Receptor Specificity : JNJ7777120’s indole group targets histamine receptors, while sulfonyl derivatives () inhibit proteases. The target compound’s thienyl group may favor distinct targets due to sulfur’s electronic effects.
  • Steric Effects : Bulky substituents (e.g., adamantyl) limit receptor accessibility compared to the smaller thienyl group .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight logP (Predicted) Solubility
This compound ~265 ~2.5 Moderate (DMSO-soluble)
JNJ7777120 277.76 ~3.0 Low (requires organic solvents)
1-[(4,5-Bis(4-methoxyphenyl)thiazole)carbonyl]-4-methylpiperazine ~480 ~4.2 Poor (lipophilic)
4-(4-Methylpiperazin-1-yl)aniline dihydrochloride 254.18 ~1.8 High (aqueous due to salt form)

Key Observations :

  • Lipophilicity : The target compound’s logP (~2.5) balances membrane permeability and solubility, unlike highly lipophilic bis-methoxyphenyl derivatives .
  • Salt Forms : Dihydrochloride salts (e.g., 4-(4-Methylpiperazin-1-yl)aniline) improve aqueous solubility but alter pharmacokinetics .

Q & A

Q. What synthetic methodologies are recommended for producing 1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-methylpiperazine with high purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with the coupling of 4,5-dimethylthiophene-3-carboxylic acid to 4-methylpiperazine. Key steps include:
  • Activation of the carbonyl group : Use coupling agents like di(1H-imidazol-1-yl)methanethione or carbodiimides in anhydrous THF .
  • Controlled reaction conditions : Heating at 40–70°C under inert atmosphere, with sonication to homogenize reactive intermediates .
  • Purification : Reversed-phase column chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate to isolate the final product .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^13C NMR spectra in DMSO-d6 to verify piperazine ring protons (δ 3.3–4.1 ppm) and thienyl carbonyl signals (δ 165–180 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass accuracy using electrospray ionization (ESI+) .
  • HPLC-Purity : Ensure ≥98% purity via reversed-phase HPLC with UV detection at 254 nm .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :
  • Solubility : Test in DMSO (50 mg/mL stock solutions) or dichloromethane (for short-term storage) .
  • Stability : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (25–60°C). Monitor via LC/MS to detect hydrolysis or oxidation products .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s selectivity for biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce substituents to the thienyl or piperazine rings. For example:
  • Electron-withdrawing groups (e.g., trifluoromethyl) on the thienyl ring to improve binding affinity .
  • Methoxyethyl or pyridinyl groups on the piperazine nitrogen to modulate receptor selectivity (e.g., CCR5 vs. muscarinic receptors) .
  • In silico docking : Use molecular modeling software (e.g., AutoDock) to predict interactions with target proteins, followed by in vitro validation .

Q. How can contradictions in pharmacokinetic data across studies be resolved?

  • Methodological Answer :
  • Standardized assays : Use identical cell lines (e.g., HEK-293T for receptor binding) and assay buffers to minimize variability .
  • Metabolic profiling : Conduct liver microsome studies (human/rodent) to identify species-specific metabolism differences .
  • Bioavailability optimization : Modify substituents (e.g., methoxymethyl groups) to enhance oral absorption, as demonstrated for CCR5 antagonists .

Q. What experimental strategies address discrepancies in reported enzymatic inhibition (e.g., COX-1 vs. COX-2 selectivity)?

  • Methodological Answer :
  • Comparative enzyme assays : Use recombinant COX-1/COX-2 isoforms under identical conditions (pH 7.4, 37°C) with fluorogenic substrates .
  • Cross-validation : Employ orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding constants .
  • Stereochemical analysis : Resolve enantiomers via chiral HPLC to isolate the active form, as racemic mixtures may obscure results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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